2,5-Anhydro-D-glucitol-6-phosphate

Phosphofructokinase Glycolysis Enzyme kinetics

2,5-Anhydro-D-glucitol-6-phosphate (CAS 73548-76-2), also designated as 2,5-ADGP or 2,5-anhydro-D-glucitol 6-(dihydrogen phosphate), is a phosphorylated sugar derivative with molecular formula C6H13O8P and molecular weight 244.14 g/mol. The compound is characterized as a colorless or white crystalline solid with water solubility and limited solubility in organic solvents.

Molecular Formula C6H13O8P
Molecular Weight 244.14 g/mol
CAS No. 73548-76-2
Cat. No. B014352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydro-D-glucitol-6-phosphate
CAS73548-76-2
Synonyms2,5-Anhydro-D-glucitol 6-(Dihydrogen Phosphate); 
Molecular FormulaC6H13O8P
Molecular Weight244.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)COP(=O)(O)O)O)O)O
InChIInChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1
InChIKeyXYTKBMAMGDBXPU-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Anhydro-D-glucitol-6-phosphate (CAS 73548-76-2) Procurement Guide: PFK Inhibitor Specifications and Selection Criteria


2,5-Anhydro-D-glucitol-6-phosphate (CAS 73548-76-2), also designated as 2,5-ADGP or 2,5-anhydro-D-glucitol 6-(dihydrogen phosphate), is a phosphorylated sugar derivative with molecular formula C6H13O8P and molecular weight 244.14 g/mol [1]. The compound is characterized as a colorless or white crystalline solid with water solubility and limited solubility in organic solvents [1]. It functions as a structural analogue of α-D-fructofuranose-6-phosphate and is recognized primarily as a competitive inhibitor of phosphofructokinase (PFK; EC 2.7.1.11) [2]. Commercial preparations are typically supplied with minimum purity specifications of 95%, with recommended long-term storage in cool, dry conditions .

Why 2,5-Anhydro-D-glucitol-6-phosphate Cannot Be Replaced by Generic PFK Inhibitors or Other Anhydro-Sugar Phosphates


Substitution of 2,5-anhydro-D-glucitol-6-phosphate with alternative PFK inhibitors or structurally related anhydro-sugar phosphates introduces substantial experimental risk due to divergent enzyme specificity profiles, anomeric discrimination, and downstream metabolic interference. While 2,5-anhydro-D-mannitol-6-phosphate (structurally identical to 2,5-anhydro-D-mannitol-1-P) functions as a PFK substrate rather than an inhibitor [1], and 2,5-anhydro-D-mannitol-1,6-bisphosphate targets glycogen phosphorylase a with a distinct Ki of 2.4 mM [2], 2,5-anhydro-D-glucitol-6-phosphate provides the specific inhibitory action against PFK required for glycolytic flux modulation studies. Additionally, the monophosphate derivative serves as a defined precursor to 2,5-anhydro-D-glucitol-1,6-bisphosphate, a validated substrate analogue for fructose-1,6-bisphosphatase (FBPase) X-ray crystallography [3]. Interchanging among anhydro-sugar phosphates without accounting for these functional divergences may compromise experimental reproducibility and lead to erroneous interpretation of metabolic pathway perturbation data.

2,5-Anhydro-D-glucitol-6-phosphate: Quantitative Differential Evidence for Scientific Procurement


PFK Inhibition: 2,5-Anhydro-D-glucitol-6-phosphate vs. 2,5-Anhydro-D-mannitol-6-phosphate Functional Divergence

In head-to-head kinetic characterization using rabbit muscle phosphofructokinase, 2,5-anhydro-D-glucitol-6-phosphate functions as a competitive inhibitor with a Ki of 0.34 mM, whereas its diastereomer 2,5-anhydro-D-mannitol-6-phosphate (structurally identical to 2,5-anhydro-D-mannitol-1-P) operates as an alternate substrate with Km = 0.41 mM and Vmax = 87% relative to the natural substrate fructose-6-phosphate [1]. This functional divergence arises from anomeric specificity at the PFK active site, which accepts only β-D-fructofuranose-6-phosphate for phosphorylation [1].

Phosphofructokinase Glycolysis Enzyme kinetics

PFK Isoform Selectivity: PPi-Dependent vs. ATP-Dependent PFK Inhibition by 2,5-Anhydro-D-glucitol-6-phosphate

2,5-Anhydro-D-glucitol-6-phosphate exhibits isoform-selective inhibition between pyrophosphate-dependent phosphofructokinase (PPi-PFK; EC 2.7.1.90) and ATP-dependent PFK (EC 2.7.1.11). For PPi-PFK from Propionibacterium freudenreichii, the compound demonstrates a Ki of 0.32 mM [1]. In contrast, the Ki against rabbit muscle ATP-PFK is 0.34 mM under comparable conditions [2]. While the absolute Ki values are similar, the compound serves as a validated inhibitor probe for distinguishing PPi-PFK from ATP-PFK activity in mixed-enzyme systems, a functional distinction not consistently established for other anhydro-sugar phosphates.

PPi-PFK Bacterial metabolism Plant biochemistry

Downstream Pathway Specificity: 2,5-Anhydro-D-glucitol-6-phosphate vs. 2,5-Anhydro-D-mannitol-1-phosphate Target Divergence

Cross-study analysis reveals distinct primary enzymatic targets between structurally similar anhydro-sugar monophosphates. 2,5-Anhydro-D-glucitol-6-phosphate targets phosphofructokinase (glycolysis) with Ki = 0.34 mM [1]. In contrast, 2,5-anhydro-D-mannitol-1-phosphate inhibits glycogen phosphorylase a (glycogenolysis) with a Ki of 2.4 mM and accumulates to 9.2 μmol/g wet weight in treated rat hepatocytes [2]. This 7-fold difference in target enzyme Ki values and the divergence between glycolytic (PFK) versus glycogenolytic (phosphorylase a) pathway inhibition precludes functional interchangeability.

Glycogenolysis Hepatocyte metabolism Target selectivity

Synthetic Precursor to 2,5-Anhydro-D-glucitol-1,6-bisphosphate for FBPase Structural Studies

2,5-Anhydro-D-glucitol-6-phosphate serves as a defined precursor for the synthesis of 2,5-anhydro-D-glucitol-1,6-bisphosphate, a validated non-hydrolyzable substrate analogue for fructose-1,6-bisphosphatase (FBPase). This bisphosphate derivative has been co-crystallized with FBPase and resolved to 2.1-2.3 Å resolution, enabling detailed structural characterization of the enzyme's active site and allosteric regulation by AMP [1]. Multiple PDB entries (1FPD, 1FPE, 1FPF, 1FPG) document this application, establishing the compound's utility as a procurement pathway to a structurally validated tool for FBPase mechanistic studies [1].

Fructose-1,6-bisphosphatase X-ray crystallography Substrate analogue

2,5-Anhydro-D-glucitol-6-phosphate: Validated Application Scenarios for Research and Industrial Procurement


Glycolytic Flux Inhibition Studies in Mammalian and Cancer Cell Models

2,5-Anhydro-D-glucitol-6-phosphate is established as a PFK inhibitor suitable for in vitro glycolysis inhibition studies. In muscle-invasive bladder cancer (MIBC) research, this compound has been employed to demonstrate that PFK inhibition significantly decreases glycolytic levels and inhibits cancer cell growth and invasion [1]. The competitive inhibition mechanism (Ki = 0.34 mM for mammalian ATP-PFK) provides a defined pharmacological tool for modulating glycolytic flux in cell-based assays [2].

PPi-Dependent Phosphofructokinase Characterization in Bacterial and Plant Systems

For investigators studying pyrophosphate-dependent phosphofructokinase (PPi-PFK; EC 2.7.1.90) in bacterial or plant metabolic pathways, 2,5-anhydro-D-glucitol-6-phosphate offers a validated inhibitory probe. With a documented Ki of 0.32 mM against PPi-PFK from Propionibacterium freudenreichii [3], this compound enables discrimination between PPi-dependent and ATP-dependent PFK activities in mixed-enzyme preparations, a critical requirement for accurate metabolic flux analysis in prokaryotic and plant glycolytic systems.

FBPase Substrate Analogue Synthesis for X-ray Crystallography

2,5-Anhydro-D-glucitol-6-phosphate is procured as a synthetic precursor for preparing 2,5-anhydro-D-glucitol-1,6-bisphosphate, a non-hydrolyzable substrate analogue of fructose-1,6-bisphosphate. This bisphosphate derivative has been successfully employed in X-ray crystallographic studies of fructose-1,6-bisphosphatase (FBPase) at resolutions of 2.1-2.3 Å, with multiple PDB entries (1FPD, 1FPE, 1FPF, 1FPG) documenting the structural characterization of enzyme-ligand interactions [4]. Procurement of the monophosphate precursor enables in-house synthesis of this structurally validated tool.

Enzyme Assay Standardization and PFK Activity Quantification

As a characterized competitive inhibitor of phosphofructokinase, 2,5-anhydro-D-glucitol-6-phosphate serves as a reference standard for PFK enzyme assay development and quality control. Its defined Ki values across enzyme isoforms (0.32-0.34 mM for PPi-PFK and ATP-PFK, respectively [3][2]) provide calibration benchmarks for inhibitor screening campaigns and enzyme kinetics method validation, ensuring assay reproducibility and inter-laboratory comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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